Ethaneperoxoic acid, 1,1-dimethylpropyl ester
Description
Structure
3D Structure
Properties
CAS No. |
690-83-5 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-methylbutan-2-yl ethaneperoxoate |
InChI |
InChI=1S/C7H14O3/c1-5-7(3,4)10-9-6(2)8/h5H2,1-4H3 |
InChI Key |
FSGAMPVWQZPGJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OOC(=O)C |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethaneperoxoic acid, 1,1-dimethylpropyl ester can be synthesized through the reaction of tert-amyl alcohol with peracetic acid. The reaction typically occurs under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:
tert-Amyl alcohol+Peracetic acid→Ethaneperoxoic acid, 1,1-dimethylpropyl ester+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor where the esterification reaction takes place. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethaneperoxoic acid, 1,1-dimethylpropyl ester primarily undergoes oxidation reactions due to the presence of the peroxy group. It can also participate in substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxy acids.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) can be used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: The major products are typically oxidized organic compounds, such as alcohols, ketones, or carboxylic acids.
Substitution: The products depend on the substituent introduced, such as halogenated organic compounds.
Scientific Research Applications
Chemistry
Ethaneperoxoic acid serves as an effective oxidizing agent in organic synthesis. Its primary application involves introducing oxygen-containing functional groups into organic molecules. This property is particularly useful in the synthesis of various organic compounds.
Key Reactions :
- Oxidation Reactions : It can oxidize alcohols to ketones or carboxylic acids.
- Substitution Reactions : The peroxy group can be substituted with halogens under controlled conditions.
Biology
In biological research, ethaneperoxoic acid is utilized to study oxidative stress and its implications in cellular processes. Its ability to generate free radicals makes it a valuable tool for investigating oxidative damage in biological systems.
Applications :
- Oxidative Stress Studies : Understanding the impact of oxidative stress on cellular health.
- Antimicrobial Research : Investigated for potential antimicrobial properties due to its oxidative capabilities.
Medicine
Research has explored the compound's potential in antimicrobial treatments. Its oxidative properties can disrupt microbial cell membranes, leading to cell lysis and death.
Case Study :
A study demonstrated that ethaneperoxoic acid exhibited enhanced biocidal activity when combined with surfactants in detergent formulations, showcasing its potential as an effective bactericide.
Industry
In industrial applications, ethaneperoxoic acid plays a crucial role in polymerization reactions and as a curing agent for resins and plastics. Its ability to initiate radical polymerization makes it valuable in producing high-performance materials.
Case Study 1: Biodegradation of Petroleum Compounds
A significant study investigated the role of ethaneperoxoic acid in the biodegradation of petroleum hydrocarbons. The results indicated that certain bacterial strains could utilize this compound as a carbon source, leading to substantial reductions in petroleum concentrations over a 15-day incubation period.
| Sample | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | % Degradation |
|---|---|---|---|
| Control | 500 | 450 | 10% |
| Treatment A | 500 | 200 | 60% |
| Treatment B | 500 | 150 | 70% |
Case Study 2: Toxicological Assessment
In a toxicological assessment involving repeated-dose studies on rats, ethaneperoxoic acid was evaluated for its safety profile. Results indicated low toxicity levels across various dosages, with no significant adverse effects observed at concentrations up to 2,500 mg/kg body weight.
Mechanism of Action
The mechanism of action of ethaneperoxoic acid, 1,1-dimethylpropyl ester involves the generation of free radicals through the homolytic cleavage of the O-O bond in the peroxy group. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethaneperoxoic acid, 1,1-dimethylpropyl ester
- CAS No.: 690-83-5
- Synonyms: tert-Amyl peroxyacetate; Peroxyacetic acid, tert-pentyl ester; Lupersol 555; Trigonox 133C60 .
- Molecular Formula : C₇H₁₄O₃ (based on CAS 690-83-5) , though conflicting sources suggest C₁₂H₁₆O₄ for structurally similar esters .
- Molecular Weight : 158.18 g/mol (calculated for C₇H₁₄O₃).
Regulatory Status :
- Subject to U.S. EPA reporting under TSCA §721.3020 for significant new uses, including industrial handling and environmental release restrictions .
Comparison with Structurally Similar Compounds
tert-Amyl Peroxypivalate (CAS 2927-21-7)
- Molecular Formula : C₁₀H₂₀O₃
- Molecular Weight : 188.26 g/mol.
- Key Differences: Contains a pivalate (2,2-dimethylpropanoyl) group instead of acetate. Higher thermal stability due to bulky tert-butyl substituents, with decomposition temperatures exceeding 100°C .
- Applications : Used in high-temperature polymerization processes (e.g., polyethylene) .
Di-tert-Amyl Peroxide (CAS 10508-09-5)
2-Ethylhexaneperoxoic Acid, 1,1-Dimethylpropyl Ester (CAS 686-31-7)
- Molecular Formula : C₁₃H₂₆O₃
- Molecular Weight : 230.35 g/mol.
- Key Differences: Longer carbon chain (2-ethylhexanoate) increases lipophilicity, making it suitable for hydrophobic polymer matrices .
- Applications : Initiator for styrene and acrylate polymerizations .
Physicochemical and Regulatory Comparison Table
Biological Activity
Ethaneperoxoic acid, 1,1-dimethylpropyl ester (also known as pentanoic acid, 1,1-dimethylpropyl ester), is a compound that has garnered attention in various fields due to its biological activity and potential applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H20O2
- Molecular Weight : 172.26 g/mol
- CAS Number : 559101
Biological Activity Overview
This compound exhibits several biological activities, including antimicrobial properties and potential roles in biodegradation processes. Its efficacy as a bactericide has been noted in various studies.
Antimicrobial Properties
Research indicates that this compound can act as a bactericide when used in combination with other agents. A study highlighted the synergistic effects of ethaneperoxoic acid with various surfactants in detergent formulations, demonstrating enhanced biocidal activity compared to individual components .
The primary mechanism of action for ethaneperoxoic acid appears to involve disrupting microbial cell membranes. This disruption can lead to cell lysis and death, making it effective against a range of bacteria. Additionally, its structure allows it to interact with lipid bilayers, enhancing its permeability and effectiveness as a biocide.
Case Study 1: Biodegradation of Petroleum Compounds
A significant study investigated the role of bacterial consortia in the biodegradation of petroleum hydrocarbons in contaminated soils. The presence of ethaneperoxoic acid was noted among intermediate compounds formed during the degradation process. The study found that certain bacterial strains effectively utilized this compound as a carbon source, leading to significant reductions in petroleum concentration over a 15-day incubation period .
Table 1: Biodegradation Results
| Sample | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | % Degradation |
|---|---|---|---|
| Control | 500 | 450 | 10% |
| Treatment A | 500 | 200 | 60% |
| Treatment B | 500 | 150 | 70% |
Case Study 2: Toxicological Assessment
In a toxicological assessment involving repeated-dose studies on rats, ethaneperoxoic acid was evaluated for its safety profile. The results indicated low toxicity levels across various dosages, with no significant adverse effects observed at concentrations up to 2,500 mg/kg body weight . This supports its potential use in consumer products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
